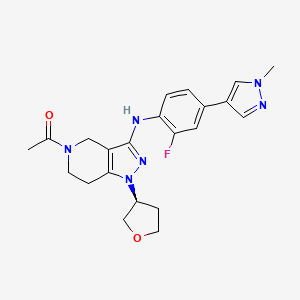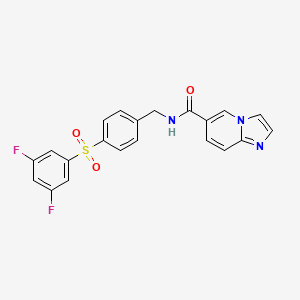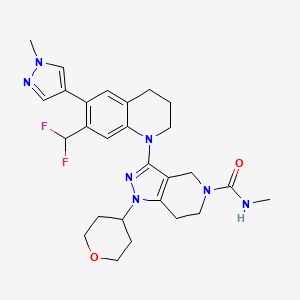
I-BET151
概要
説明
I-BET151 は、GSK1210151A としても知られており、ブロモドメインおよびエクストラターミナルドメイン (BET) タンパク質の選択的阻害剤です。 BET タンパク質には、BRD2、BRD3、BRD4、および BRDT が含まれ、ヒストン尾部のアセチル化リジン残基を認識するエピジェネティックリーダーであり、遺伝子発現を調節します。 This compound は、乳がん、神経膠腫、メラノーマ、神経芽細胞腫、および卵巣がんなどのさまざまな悪性腫瘍において、細胞周期停止を引き起こし、腫瘍細胞の増殖を阻害することで、がん治療において大きな可能性を示しています .
2. 製法
合成ルートと反応条件: this compound の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数の段階を伴います。 主要な手順には、次のものがあります。
- イソキサゾール環の形成。
- ピリジン部分の導入。
- イミダゾキノリンオンコアとイソキサゾールおよびピリジン単位のカップリング。
工業生産方法: this compound の工業生産は、同様の合成ルートに従いますが、大規模生産向けに最適化されています。 これには、次のものが含まれます。
- 高収率反応の使用。
- 純度と一貫性を確保するための反応条件の最適化。
- 最終生成物を単離するための堅牢な精製技術の実装。
科学的研究の応用
I-BET151 has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the function of BET proteins and their role in gene regulation.
Biology: Investigates the role of BET proteins in various biological processes, including cell cycle regulation and apoptosis.
Medicine: Explores the therapeutic potential of this compound in treating cancers and other diseases by inhibiting BET proteins.
Industry: Utilized in drug discovery and development to identify new therapeutic agents targeting BET proteins.
作用機序
I-BET151 は、BET タンパク質のブロモドメインに選択的に結合することでその効果を発揮し、ヒストンのアセチル化リジン残基との相互作用を阻害します。 この阻害は、BET タンパク質のクロマチンへの動員を妨げ、遺伝子発現の変化につながります。 this compound の主な分子標的は、BRD2、BRD3、および BRD4 です。 関与する経路には、核因子-κB (NF-κB)、ノッチ、およびヘッジホッグシグナル伝達経路が含まれます .
6. 類似の化合物との比較
This compound は、I-BET762、JQ1、および OTX015 などの他の BET 阻害剤と比較されます。 これらの化合物はすべて BET タンパク質を標的としていますが、this compound は、異なるブロモドメインに対する特異的な結合親和性と選択性においてユニークです。 類似の化合物には、次のものがあります。
I-BET762: 同様の抗がん特性を持つ別の BET 阻害剤。
JQ1: 研究で広く使用されている、よく知られた BET 阻害剤。
OTX015: 有望な治療の可能性を持つ臨床段階の BET 阻害剤。
This compound は、その独特の化学構造と特異的な阻害プロファイルにより、研究と治療の両方の用途において貴重なツールとなっています .
生化学分析
Biochemical Properties
I-BET151 is an isoxazole class pan-BET family inhibitor, blocking BRD2, BRD3, and BRD4 with IC50 values of 0.5, 0.25, and 0.79 µM, respectively . It induces apoptosis via reduced expression of BCL2 or triggers G0/G1 cell cycle arrest in MLL-fusion cell lines .
Cellular Effects
This compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors, such as breast cancer, glioma, melanoma, neuroblastoma, and ovarian cancer . The anticancer activity of this compound is related to its effects on NF-κB, Notch, and Hedgehog signal transduction pathways .
Molecular Mechanism
This compound selectively inhibits members of the BET family, affecting intracellular signal transduction pathways, tumor microenvironment (TME), and telomere length mainly via the pathways for NF-κB, Notch, and Hedgehog signaling . It targets BRD4 in multiple myeloma cells and inhibits the expression of C-MYC and IRF4 .
Temporal Effects in Laboratory Settings
Over the past ten years, many studies have demonstrated the potential of this compound in cancer treatment . Specifically, this compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors .
Dosage Effects in Animal Models
In a mouse model of Ptch1+/- derived medulloblastoma, this compound treatment dose-dependently reduces the viability of isolated cancer stem cells, significantly suppresses the growth of medulloblastoma in vivo, and lowers the expression level of the Hh target gene GLI1 .
Metabolic Pathways
The anticancer activity of this compound is related to its effects on NF-κB, Notch, and Hedgehog signal transduction pathways . It targets BRD4 in multiple myeloma cells and inhibits the expression of C-MYC and IRF4 .
Transport and Distribution
This compound specifically inhibits BRD2 and BRD4, decreases the intracellular content of p50/p105, diminishes the degradation of IkB-α, prevents the dissociation of p50/p105 and p65/RelA from IkB-α and their transport into the nucleus, and decreases the activity of NF-B signal transduction .
Subcellular Localization
The short isoform of BRD4, a target of this compound, interacts with the LINC complex and the metastasis-associated proteins RRP1B and SIPA1 at the inner face of the nuclear membrane .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of I-BET151 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the isoxazole ring.
- Introduction of the pyridine moiety.
- Coupling of the imidazoquinolinone core with the isoxazole and pyridine units.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reactions.
- Optimization of reaction conditions to ensure purity and consistency.
- Implementation of robust purification techniques to isolate the final product.
化学反応の分析
反応の種類: I-BET151 は、次のようなさまざまな化学反応を起こします。
酸化: this compound は、特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: 還元反応は、this compound の官能基を変性させる可能性があり、その活性を変化させる可能性があります。
置換: 置換反応は、コア構造に異なる置換基を導入することができ、さまざまな特性を持つ類似体につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、塩基性条件下でアミンやチオールなどの求核剤を伴います。
主要生成物: これらの反応から生成される主要な生成物は、通常、官能基が修飾された this compound の誘導体であり、構造活性相関を研究するために使用できます。
4. 科学研究への応用
This compound は、次のような科学研究において幅広い用途があります。
化学: BET タンパク質の機能とその遺伝子調節における役割を研究するための化学プローブとして使用されます。
生物学: 細胞周期調節やアポトーシスなど、さまざまな生物学的プロセスにおける BET タンパク質の役割を調べます。
医学: BET タンパク質を阻害することで、がんやその他の病気の治療における this compound の治療の可能性を探ります。
産業: BET タンパク質を標的とする新しい治療薬の発見と開発に利用されます。
類似化合物との比較
I-BET151 is compared with other BET inhibitors such as I-BET762, JQ1, and OTX015. While all these compounds target BET proteins, this compound is unique in its specific binding affinity and selectivity for different bromodomains. The similar compounds include:
I-BET762: Another BET inhibitor with similar anticancer properties.
JQ1: A well-known BET inhibitor used extensively in research.
OTX015: A clinical-stage BET inhibitor with promising therapeutic potential.
This compound stands out due to its distinct chemical structure and specific inhibitory profile, making it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVUVNZRUGEAHB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680599 | |
| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300031-49-5 | |
| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydro-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1300031-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)




![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)






